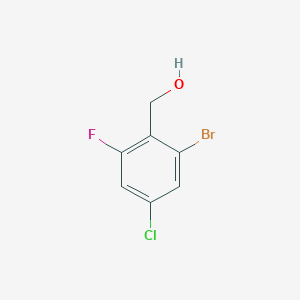

(2-Bromo-4-chloro-6-fluorophenyl)methanol

Description

Significance of Halogenated Arylmetanol Scaffolds in Chemical Synthesis

Halogenated arylmethanol scaffolds are of considerable importance in chemical synthesis due to the multifaceted roles of the halogen and alcohol functionalities. The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be transformed into a good leaving group for nucleophilic substitution reactions. libretexts.org The presence and type of halogen substituents dictate the reactivity of the aromatic ring and provide specific sites for further functionalization.

Key aspects of their significance include:

Intermediates in Cross-Coupling Reactions: The carbon-halogen bond on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential couplings.

Modulation of Electronic Properties: Halogens exert a strong influence on the electronic environment of the aromatic ring through inductive and resonance effects. This modulation can affect the acidity of the benzylic proton, the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution, and the biological activity of the final molecule. ksu.edu.sa

Precursors to Bioactive Molecules: Chiral benzyl (B1604629) alcohols are common structural motifs in a wide range of pharmaceuticals and natural products. nih.gov The synthesis of enantioenriched halogenated arylmethanols is a critical step in the development of new therapeutic agents, as the halogen atoms can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability. nih.gov For instance, organohalogen compounds are found in top-selling drugs and are crucial for their biological properties. researchgate.net

Overview of Research Paradigms for (2-Bromo-4-chloro-6-fluorophenyl)methanol

The compound this compound represents a highly functionalized and sterically hindered scaffold. The specific arrangement of three different halogen atoms (bromine, chlorine, and fluorine) alongside a methanol (B129727) group on the phenyl ring suggests several potential research applications. While specific literature on this exact molecule is sparse, its structure allows for informed speculation on its utility based on established chemical principles.

Potential Research Applications:

Sequential and Site-Selective Cross-Coupling: The presence of bromine, chlorine, and fluorine offers a platform for highly selective, stepwise functionalization. Due to the differential reactivity of carbon-halogen bonds towards catalysts like palladium, a chemist could first target the C-Br bond for a coupling reaction, followed by a reaction at the C-Cl bond under different conditions, leaving the highly inert C-F bond intact. This regioselective approach is a cornerstone of modern synthetic strategy for creating complex, multi-substituted aromatic systems.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The unique substitution pattern makes this compound an attractive fragment for medicinal chemistry research. Each halogen atom can engage in different non-covalent interactions (such as halogen bonding) with biological targets like enzymes or receptors. researchgate.net Synthesizing a library of analogues by selectively replacing each halogen could provide deep insights into the structure-activity relationships of a potential drug candidate, helping to optimize potency and selectivity. The inclusion of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov

Synthesis of Novel Heterocycles: The ortho-positioning of the bromo and fluoro substituents relative to the methanol group creates a sterically crowded environment that could be exploited to direct intramolecular reactions. For example, after conversion of the methanol to a suitable functional group, cyclization reactions could be initiated to form novel halogenated heterocyclic systems, which are privileged structures in many biologically active compounds. nih.gov

The combination of a reactive alcohol moiety and three distinct halogen atoms positions this compound as a versatile, albeit complex, building block for advanced organic synthesis. Its potential lies in the ability to construct intricate molecular architectures through controlled, site-selective transformations, making it a valuable target for synthetic methodology development and a useful tool in the search for new bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound Note: The following data are representative and may vary based on experimental conditions and purity.

| Property | Value |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and DMSO. ksu.edu.saresearchgate.net Insoluble in water. ksu.edu.sa |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chloro-6-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSDGNZLXWXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Fluorophenyl Methanol and Analogues

Precursor Synthesis and Functional Group Interconversions

The creation of the hydroxymethyl group (-CH₂OH) on the polysubstituted benzene (B151609) ring is a critical step. This is typically achieved by the reduction of a carbonyl precursor, such as an aldehyde or a carboxylic acid, which is itself synthesized from a corresponding toluene (B28343) derivative.

Reduction of Carbonyl Precursors to the Benzylic Alcohol Moiety

The final step in the synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol often involves the reduction of its corresponding benzaldehyde (B42025), 2-bromo-4-chloro-6-fluorobenzaldehyde (B1377220). This transformation requires mild reducing agents that selectively reduce the aldehyde functionality without affecting the carbon-halogen bonds.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, reducing aldehydes and ketones without reacting with other functional groups like esters or the aryl halides present in the molecule. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Alternatively, starting from the corresponding benzoic acid, stronger reducing agents are necessary. A combination of borane-tetrahydrofuran (B86392) complex (BH₃·THF) can effectively reduce the carboxylic acid to the benzyl (B1604629) alcohol. chemicalbook.com For instance, the reduction of (2-bromo-4-chlorophenyl)acetic acid to 2-(2-bromo-4-chlorophenyl)ethanol (B1321459) has been achieved with a 95% yield using a borane-THF complex. chemicalbook.com Another potent reducing agent, diisobutylaluminium hydride (DIBAL-H), has been used to reduce 2-bromo-4-fluorobenzoic acid derivatives to the corresponding 2-bromo-4-fluorophenyl methanol. google.com

| Precursor | Reducing Agent | Product | Yield |

| 2-Bromo-4-chloro-6-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | This compound | High |

| 2-Bromo-4-chloro-6-fluorobenzoic acid | Borane-THF (BH₃·THF) | This compound | Good-High |

| 2-Bromo-4-fluorobenzoic acid ester | Diisobutylaluminium hydride (DIBAL-H) | (2-Bromo-4-fluorophenyl)methanol | N/A |

| (2-bromo-4-chlorophenyl)acetic acid | Borane-THF (BH₃·THF) | 2-(2-bromo-4-chlorophenyl)ethanol | 95% chemicalbook.com |

Oxidation of Halogenated Toluene Derivatives to Benzaldehydes, followed by Reduction to Alcohols

A common synthetic route begins with a suitably halogenated toluene derivative. The methyl group is first oxidized to a benzaldehyde, which is then subsequently reduced to the target benzylic alcohol as described previously.

The oxidation of the methyl group can be accomplished through various methods. One approach involves free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) under UV irradiation to form a benzyl bromide. This intermediate can then be oxidized to the aldehyde. For example, 2-bromo-6-fluorotoluene (B73676) can be converted to 2-bromo-6-fluorobenzyl bromide, which is then subjected to Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO) to yield 2-bromo-6-fluorobenzaldehyde. google.com This method is advantageous due to its operational simplicity and relatively low cost. google.com

Benzylic Bromination: Halogenated Toluene + NBS → Halogenated Benzyl Bromide

Kornblum Oxidation: Halogenated Benzyl Bromide + DMSO → Halogenated Benzaldehyde

Reduction: Halogenated Benzaldehyde + Reducing Agent → Halogenated Benzyl Alcohol

This strategy allows for the late-stage introduction of the oxygenated functional group after the halogenation pattern on the aromatic ring has been established.

Halogenation Strategies on Aromatic Substrates

The precise placement of bromine, chlorine, and fluorine atoms on the aromatic ring is governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is directed by the substituents already present.

Regioselective Bromination and Chlorination Techniques

The introduction of bromine and chlorine onto an aromatic ring that already contains a fluorine atom and a methyl (or hydroxymethyl precursor) group requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity. The directing effects of the substituents play a crucial role. Both fluorine and the alkyl/alcohol groups are ortho-, para-directing activators, while bromine and chlorine are ortho-, para-directing deactivators. libretexts.org

For instance, the synthesis of the precursor 2-bromo-4-fluorobenzaldehyde (B1271550) can be achieved by the direct bromination of 4-fluorobenzaldehyde. google.com In this reaction, the aldehyde group is a meta-director, while the fluorine atom is an ortho-, para-director. The position ortho to the fluorine and meta to the aldehyde is C2, making it the most likely site for electrophilic substitution. The use of reagents like dibromohydantoin in a trifluoroacetic acid/sulfuric acid mixture can achieve this transformation with high yields. google.comchemicalbook.com

Similarly, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are widely used reagents for regioselective halogenation, often in the presence of an acid catalyst. mdpi.com For complex molecules, newer reagents such as N-Acetoxy-N-chloro-4-nitrobenzamide have been developed for the chlorination of heteroaromatic rings that are unreactive under conventional conditions. tcichemicals.com

| Substrate | Halogenating Agent | Key Director(s) | Product |

| 4-Fluorobenzaldehyde | Dibromohydantoin/H₂SO₄ | -F (ortho) | 2-Bromo-4-fluorobenzaldehyde google.comchemicalbook.com |

| 2-Methyl-4-fluorophenol | Bromine | -OH, -CH₃ (ortho) | 2-Bromo-4-fluoro-6-methylphenol google.com |

| 5-Chlorosalicylaldehyde | Bromine/Acetic Acid | -OH (ortho) | 3-Bromo-5-chlorosalicylaldehyde google.com |

Introduction of Fluorine via Electrophilic or Nucleophilic Pathways

The introduction of fluorine can be more challenging than chlorination or bromination and is often accomplished using specialized reagents.

Electrophilic Fluorination involves the use of reagents that act as an "F⁺" source. wikipedia.org These reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are effective for fluorinating electron-rich aromatic or heterocyclic compounds. wikipedia.orgalfa-chemistry.com The mechanism involves the attack of a carbon-centered nucleophile (like an activated aromatic ring) on the electrophilic fluorine atom. wikipedia.org This method is particularly useful when the substrate is sufficiently activated towards electrophilic attack.

Nucleophilic Fluorination uses a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the aromatic ring. alfa-chemistry.comtcichemicals.com This process, known as a nucleophilic aromatic substitution (SNAr) reaction, typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring for nucleophilic attack. nih.gov Another classic method is the Balz-Schiemann reaction, where an aniline (B41778) derivative is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to install the fluorine atom. This was used in the synthesis of 4-chloro-3-fluorotoluene (B1349368) from o-nitro-p-toluidine. researchgate.net

Advanced Coupling and Substitution Reactions for Aryl Halides

Polyhalogenated aromatic compounds like this compound are valuable substrates for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at specific halogenated positions. acs.org

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) is the key to achieving site-selectivity. nih.govacs.org The C-Br bond is significantly more reactive than the C-Cl bond in typical cross-coupling reactions like the Suzuki-Miyaura reaction (using boronic acids) or the Buchwald-Hartwig amination. researchgate.net This allows for a boronic acid or an amine to be coupled at the bromine-bearing position while leaving the chlorine and fluorine atoms untouched.

This chemoselectivity enables the use of this compound as a building block to create a library of more complex analogues. For example, a Suzuki coupling could be performed at the C2 position (displacing bromine) to introduce a new aryl or alkyl group, yielding a 2-substituted-4-chloro-6-fluorophenylmethanol derivative. Subsequent reactions could then potentially target the C-Cl bond under more forcing conditions.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura) at Aryl Bromide Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for the arylation of aryl halides. In the context of synthesizing analogues of this compound, this reaction can be employed to selectively substitute the bromine atom.

The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl bromide to a Pd(0) complex initiates the cycle. libretexts.org This is followed by transmetalation with an organoboron reagent in the presence of a base. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.org

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated the feasibility of using a Pd-catalyzed Suzuki cross-coupling reaction to modify the aryl bromide position. mdpi.comnih.gov In this research, various phenyl boronic acids were successfully coupled with the substrate, affording the corresponding arylated products in moderate to good yields (64-81%). mdpi.com The reaction was carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com It was observed that phenyl boronic acids bearing electron-donating groups provided higher yields compared to those with electron-withdrawing substituents. mdpi.com

This regioselective functionalization is crucial as it allows for the reaction to occur at the more electron-deficient carbon-bromine bond while leaving other active sites, such as the carbon-chlorine bond, intact. mdpi.com The difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the bromide position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Aryl Bromides

| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| 2 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 81 |

| 3 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

| 4 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |

| 5 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 64 |

This table is generated based on data for analogous structures and reaction types.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aryl Rings

Nucleophilic aromatic substitution (SNAr) is another important strategy for modifying halogenated aryl rings. This reaction typically occurs when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

While SNAr reactions are common for electron-poor fluoroarenes, recent advancements have enabled the substitution of unactivated fluoroarenes through organic photoredox catalysis. nih.gov This method allows for the nucleophilic defluorination under mild conditions and is compatible with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov In some instances, the bromine atom on the ring is well-tolerated, allowing for selective substitution at the fluorine position without affecting the C-Br bond. nih.gov

The reactivity in SNAr reactions is influenced by the nature of the halogen. Generally, the reactivity follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, and fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic.

Table 2: General Reactivity Trends in Nucleophilic Aromatic Substitution

| Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | Relative Reactivity |

| F | 3.98 | 544 | Highest |

| Cl | 3.16 | 406 | High |

| Br | 2.96 | 343 | Moderate |

| I | 2.66 | 272 | Low |

This table presents general trends and not specific data for this compound.

Optimization and Green Chemistry Considerations in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. This involves optimizing reaction conditions to improve efficiency, reduce waste, and use less hazardous materials.

Key areas of focus for green synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, developing reactions that can be performed in water or other benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

In the context of synthesizing this compound and its analogues, several strategies can be employed to align with green chemistry principles. For instance, in metal-catalyzed cross-coupling reactions, the development of highly active catalysts can reduce the required catalyst loading, thereby minimizing metal waste. The use of water as a solvent in Suzuki-Miyaura couplings is a significant step towards a more sustainable process.

Furthermore, exploring alternative, transition-metal-free reaction pathways is an active area of research. For example, base-mediated radical coupling of aromatic alcohols has been developed as a benign and efficient method for creating C-C bonds, avoiding the use of transition metals. nih.govchalmers.se

The choice of reagents for transformations, such as the conversion of a benzyl alcohol to a benzyl chloride, also has green chemistry implications. Traditional methods often use reagents like thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct. semanticscholar.org Milder and more selective chlorinating agents, such as 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of DMSO, offer a safer and more efficient alternative under neutral conditions. organic-chemistry.org

Table 3: Comparison of Chlorination Methods for Benzyl Alcohols

| Method | Reagent | Conditions | Byproducts | Green Chemistry Considerations |

| Traditional | Thionyl Chloride (SOCl₂) | Often neat or in halogenated solvents, varying temperatures | SO₂, HCl | Produces toxic gas, harsh conditions |

| Alternative | 2,4,6-trichloro-1,3,5-triazine (TCT)/DMSO | Room temperature, neutral | --- | Milder conditions, avoids toxic byproducts |

This table provides a general comparison of methods.

By carefully selecting synthetic routes and optimizing reaction conditions, the production of this compound and its analogues can be made more sustainable and environmentally friendly.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Chloro 6 Fluorophenyl Methanol

Reactions at the Benzylic Position

The benzylic position, consisting of a hydroxyl group attached to a carbon adjacent to the aromatic ring, is a key site for various chemical transformations.

Oxidation of the Benzylic Alcohol to Aldehyde or Carboxylic Acid Derivatives

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or, upon further oxidation, carboxylic acids. For (2-Bromo-4-chloro-6-fluorophenyl)methanol, this reaction is influenced by the electronic nature of the halogenated ring. The presence of electron-withdrawing groups (EWGs) like halogens on the aromatic ring can be detrimental to the catalytic activity in some aerobic oxidation systems, slowing down the process. mdpi.comresearchgate.net

Common oxidizing agents can be employed to achieve this transformation. For instance, mild oxidants such as Pyridinium (B92312) chlorochromate (PCC) are typically used to convert primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid will oxidize the alcohol directly to the corresponding carboxylic acid. The selective oxidation to benzaldehyde (B42025) derivatives is a critical industrial reaction. mdpi.comscispace.com The choice of oxidant and reaction conditions determines the final product.

Table 1: Oxidation Reactions of Substituted Benzyl (B1604629) Alcohols

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), Room Temp |

| Potassium permanganate (KMnO4) | Carboxylic Acid | Basic solution, heat |

| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | Acetone, 0°C to Room Temp |

This table represents general outcomes for substituted benzyl alcohols; specific yields for this compound would require experimental data.

Nucleophilic Substitution Reactions at the Benzylic Carbon (SN1/SN2 Pathways)

The benzylic carbon is susceptible to nucleophilic substitution, where the hydroxyl group (or a derivative) is replaced by a nucleophile. This can proceed via either an SN1 or SN2 mechanism.

SN1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is crucial. While the phenyl ring can stabilize the positive charge through resonance, the strong inductive electron-withdrawing effect of the three halogen atoms (Br, Cl, F) on the ring would significantly destabilize the adjacent carbocation. Therefore, the SN1 pathway is generally considered unfavorable for this substrate.

SN2 Pathway: This pathway involves a backside attack by the nucleophile on the benzylic carbon, displacing the leaving group in a single concerted step. The rate of an SN2 reaction is highly sensitive to steric hindrance. In this compound, the presence of two ortho-substituents (bromo and fluoro) creates significant steric bulk around the reaction center. This steric hindrance would impede the approach of the nucleophile, making the SN2 reaction slow. For instance, 1-bromo-2,2-dimethylbutane (B1337311) is known to undergo SN2 reactions very slowly due to steric hindrance.

Given the electronic destabilization of the SN1 intermediate and the steric hindrance for the SN2 pathway, nucleophilic substitution at the benzylic carbon of this compound is expected to be challenging. Often, converting the hydroxyl group into a better leaving group (e.g., a tosylate or a halide) is necessary to facilitate substitution.

Esterification and Etherification of the Hydroxyl Group

Esterification: The reaction of the benzylic alcohol with a carboxylic acid (or its derivative, like an acyl chloride) yields an ester. iiste.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, can be effective. However, the steric hindrance from the ortho-substituents may slow the reaction rate. Alternative methods, such as using more reactive acyl chlorides or employing coupling agents, can improve yields. iiste.orgresearchgate.net The Mitsunobu reaction is another efficient method for the esterification of various benzylic alcohols. researchgate.net

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis or the acid-catalyzed dehydration of the alcohol.

Williamson Ether Synthesis: This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This is generally an efficient method.

Dehydrative Etherification: The direct condensation of two alcohol molecules can form a symmetrical ether, often catalyzed by an acid or a metal catalyst like iron(III) chloride. nih.govacs.org The formation of unsymmetrical ethers from two different alcohols is more complex but can be achieved with high selectivity using specific catalytic systems. nih.govresearchgate.netrsc.org The presence of ortho-substituents can decrease yields due to steric hindrance. nih.gov

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen atoms. This electronic character profoundly affects its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Multihalogenated Phenyl System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich pi system of the benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com However, the three halogen substituents in this compound strongly deactivate the ring towards electrophilic attack. Halogens are deactivating because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating).

While halogens are deactivators, they are ortho-, para-directors. In this molecule, the directing effects of the three halogens must be considered:

Fluorine (at C6): Directs ortho (C1-OH, C5) and para (C3).

Chlorine (at C4): Directs ortho (C3, C5) and para (C1-OH).

Bromine (at C2): Directs ortho (C1-OH, C3) and para (C5).

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. wikipedia.orgfiveable.me This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. fiveable.memasterorganicchemistry.com The multihalogenated ring of this compound is highly activated for SNAr. numberanalytics.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). masterorganicchemistry.com

Elimination: The leaving group (one of the halogen atoms) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is dependent on the nature of the leaving group. Generally, the rate follows the order F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. numberanalytics.com Therefore, in this compound, the fluorine atom is the most likely leaving group in an SNAr reaction, provided the nucleophile attacks the C6 position. Strong nucleophiles such as alkoxides, amides, or thiolates are typically used in these reactions. numberanalytics.com

Table 2: Summary of Reactivity

| Position | Reaction Type | Influencing Factors | Predicted Reactivity |

|---|---|---|---|

| Benzylic -OH | Oxidation | Choice of oxidant, electronic effects of ring | Good (product depends on oxidant) |

| Benzylic -C | Nucleophilic Substitution | Steric hindrance, electronic effects of ring | Low (SN1 and SN2 pathways disfavored) |

| Benzylic -OH | Esterification/Etherification | Steric hindrance | Moderate (may require specific catalysts/reagents) |

| Aromatic Ring | Electrophilic Substitution | Strong deactivation by halogens | Very Low (requires harsh conditions) |

Intermolecular Halogen Bonding and Pi-Stacking Interactions

The solid-state architecture and intermolecular interactions of this compound are governed by a combination of non-covalent forces, including halogen bonding and π-stacking. These interactions are crucial in determining the crystal packing, physical properties, and, to some extent, the reactivity of the compound in the solid state. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring, each with distinct electronic and steric properties, allows for a complex interplay of these forces.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In the case of this compound, the bromine and chlorine atoms are the most likely candidates for participating in significant halogen bonds, due to the presence of a positive region of electrostatic potential (the σ-hole) on their outer surface. The fluorine atom, being highly electronegative and less polarizable, is a weaker halogen bond donor. The hydroxyl group of a neighboring molecule can act as a Lewis base, with the oxygen atom donating a lone pair to the σ-hole of a halogen atom.

The interplay between these different non-covalent interactions can lead to the formation of complex supramolecular assemblies. The directionality of halogen bonds, combined with the less directional nature of π-stacking, can result in a variety of packing motifs, such as chains, sheets, or three-dimensional networks.

Table 1: Plausible Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Plausible Geometry |

| Halogen Bond | C-Br | O (hydroxyl) | Linear to slightly bent |

| Halogen Bond | C-Cl | O (hydroxyl) | Linear to slightly bent |

| π-Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced |

Derivatization Strategies and Analytical Applications of 2 Bromo 4 Chloro 6 Fluorophenyl Methanol

Derivatization for Enhanced Chromatographic Detection

Derivatization is a critical step in rendering (2-Bromo-4-chloro-6-fluorophenyl)methanol more amenable to chromatographic analysis. By chemically modifying the polar hydroxyl group, its volatility can be increased for gas chromatography (GC) or its chromophoric properties can be enhanced for liquid chromatography with UV detection (LC-UV).

Acylation with Benzoyl Chloride for LC-MS and UV Detection

Acylation, particularly with benzoyl chloride, is a widely used technique to improve the chromatographic behavior and detectability of alcohols and phenols in liquid chromatography (LC). The reaction involves the esterification of the hydroxyl group of this compound with benzoyl chloride, resulting in the formation of a benzoate (B1203000) ester. This derivatization imparts several analytical advantages.

The introduction of the benzoyl group significantly increases the hydrophobicity of the molecule. This increased hydrophobicity leads to better retention and separation on reversed-phase LC columns. Furthermore, the benzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. This property greatly enhances the sensitivity of detection when using a UV detector. For instance, the derivatization of phenolic compounds with benzoyl chloride has been shown to allow for their determination at ng/ml levels in water samples. researchgate.net The resulting benzoyl derivatives are typically stable and can be readily extracted from aqueous matrices using organic solvents like diethyl ether for subsequent LC analysis. researchgate.net

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), benzoylation can also be beneficial. The addition of the benzoyl moiety can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to lower detection limits. ddtjournal.com The derivatization process is generally rapid, often completed within minutes at room temperature, and the resulting derivatives exhibit good stability. nih.gov

Table 1: Hypothetical Acylation Reaction of this compound

| Reactant | Reagent | Product | Analytical Improvement |

| This compound | Benzoyl Chloride | (2-Bromo-4-chloro-6-fluorophenyl)methyl benzoate | Increased hydrophobicity for better LC separation, Enhanced UV absorbance for improved detection |

Silylation for Gas Chromatography (GC) Analysis

For gas chromatographic analysis, the volatility of the analyte is a crucial factor. The presence of a polar hydroxyl group in this compound makes it non-volatile, hindering its direct analysis by GC. Silylation is the most common derivatization technique to address this issue. This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used. The reaction is typically carried out in an aprotic solvent and often requires heating to ensure complete derivatization. The resulting TMS ether of this compound is significantly more volatile and thermally stable, allowing for its successful separation and detection by GC. researchgate.netyoutube.com

Silylation not only improves volatility but can also enhance the mass spectrometric fragmentation patterns, aiding in structural elucidation when using GC-MS. The TMS derivatives often produce characteristic ions that can be used for selective and sensitive quantification.

Table 2: General Silylation Reaction for GC Analysis

| Analyte Functional Group | Silylating Reagent (Example) | Derivative | Key Advantage for GC |

| Hydroxyl (-OH) | BSTFA | Trimethylsilyl ether (-O-Si(CH3)3) | Increased volatility and thermal stability |

Formation of Charged Derivatives for Electrospray Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a powerful technique for the analysis of a wide range of compounds. However, the ionization efficiency of neutral molecules like this compound can be low. To enhance the ESI-MS response, derivatization strategies that introduce a pre-formed charge or a readily ionizable group into the molecule are employed.

For positive-ion ESI-MS, derivatizing agents containing a quaternary ammonium (B1175870) or pyridinium (B92312) moiety can be used. These reagents react with the hydroxyl group to form a permanently charged derivative, which can be detected with high sensitivity. This approach eliminates the reliance on in-source ionization, which can be variable and matrix-dependent. nih.gov

Alternatively, for negative-ion ESI-MS, derivatizing agents that introduce an acidic functional group can be utilized. While less common for alcohols, this strategy can be effective for other functional groups. The goal of these derivatization techniques is to create a derivative that is more readily ionized in the ESI source, leading to a significant improvement in signal intensity and lower limits of detection. researchgate.netresearchgate.net

Derivatization for Spectroscopic Characterization and Structural Confirmation

Beyond enhancing chromatographic detection, derivatization plays a crucial role in the spectroscopic characterization and unequivocal structural confirmation of this compound. By converting the alcohol to a derivative, specific spectroscopic features can be introduced or altered, providing valuable structural information.

For instance, the formation of a benzoate ester through acylation introduces characteristic carbonyl stretching frequencies in the infrared (IR) spectrum, typically around 1720 cm⁻¹. In nuclear magnetic resonance (NMR) spectroscopy, the derivatization will cause significant shifts in the signals of the protons and carbons near the original hydroxyl group, which can help in assigning the complex spectral data of the halogenated aromatic ring.

Quantitative Methodologies for Analysis of Related Compounds in Complex Matrices

The quantitative analysis of halogenated compounds, such as those related to this compound, in complex matrices like environmental samples (e.g., water, soil) or biological tissues presents significant challenges. These challenges include low analyte concentrations, matrix interference, and the presence of co-eluting substances. Derivatization, coupled with powerful analytical techniques like GC-MS or LC-MS/MS, is often essential for developing robust and sensitive quantitative methods.

For the analysis of brominated flame retardants (BFRs), which share structural similarities with the target compound, derivatization is a common practice to improve analytical performance. For example, phenolic metabolites of BFRs are often derivatized to enhance their volatility for GC-MS analysis or to improve their ionization efficiency in LC-MS. nih.govmdpi.com

A typical quantitative workflow for a related halogenated compound in an environmental sample might involve:

Extraction: Isolating the analyte from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Derivatization: Chemically modifying the analyte to improve its analytical characteristics.

Chromatographic Separation: Separating the derivatized analyte from other components in the extract using GC or LC.

Mass Spectrometric Detection: Detecting and quantifying the analyte using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

The use of isotopically labeled internal standards is crucial in these methods to correct for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Table 3: Common Analytical Techniques for Quantitation of Derivatized Halogenated Compounds

| Analytical Technique | Derivatization Purpose | Common Applications |

| GC-MS | Increase volatility and thermal stability | Analysis of semi-volatile organic compounds in environmental and biological samples |

| LC-MS/MS | Enhance ionization efficiency and chromatographic separation | Analysis of polar and non-volatile compounds in complex matrices |

| HPLC-UV | Introduce a chromophore for sensitive detection | Routine analysis of compounds with poor UV absorbance in their native form |

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 4 Chloro 6 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the local electronic environments of specific nuclei. For (2-Bromo-4-chloro-6-fluorophenyl)methanol, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The aromatic region would likely display two doublets, corresponding to the two vicinal protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The methylene protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon bearing the bromine atom (C-2) would be shifted upfield due to the heavy atom effect, while the carbons attached to fluorine (C-6) and chlorine (C-4) would be significantly downfield. The benzylic carbon of the methanol group is expected to resonate in the range of 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135-140 |

| C2 | - | ~115-120 |

| C3 | ~7.4-7.6 | ~130-135 |

| C4 | - | ~128-133 |

| C5 | ~7.2-7.4 | ~125-130 |

| C6 | - | ~155-160 (d, ¹JCF) |

| -CH₂OH | ~4.6-4.8 | ~60-65 |

| -CH₂OH | Variable (broad s) | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal would be influenced by the neighboring bromo and methanol substituents. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic proton (H-5), resulting in a doublet.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons. A cross-peak between the two aromatic proton signals would confirm their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, including those bearing the halogen and methanol substituents, by observing correlations from the aromatic and methylene protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed around 1050 cm⁻¹. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the substituted benzene (B151609) ring would be particularly informative.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | Medium (IR) |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong (IR & Raman) |

| C-O Stretch | 1000-1100 | Strong (IR) |

| C-F Stretch | 1100-1200 | Strong (IR) |

| C-Cl Stretch | 600-800 | Medium (IR) |

| C-Br Stretch | 500-650 | Medium (IR) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated monoisotopic mass of C₇H₅⁷⁹Br³⁵ClFO is 237.9196 Da. HRMS analysis would provide an experimental mass with high accuracy, confirming the elemental composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, which would be a key signature for confirming the presence of these halogens.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be postulated based on established principles of mass spectrometry for halogenated aromatic compounds.

Upon electron impact ionization, the molecule would form a molecular ion [M]•+. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak and any fragments containing these halogens. docbrown.info

The primary fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would lead to the formation of a stable benzylic-type cation.

Loss of halogens: Sequential or concerted loss of bromine, chlorine, or fluorine radicals or as hydrogen halides (HBr, HCl, HF) from the aromatic ring.

Alpha-cleavage: Fission of the bond between the aromatic ring and the methanol substituent.

A plausible, albeit theoretical, fragmentation pattern is outlined in the table below. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl, ¹⁹F).

| Plausible Fragment | Chemical Formula | Calculated m/z | Notes |

| [M]•+ | [C₇H₅BrClFO]•+ | 238 | Molecular Ion |

| [M-OH]•+ | [C₇H₄BrClFO]•+ | 221 | Loss of hydroxyl radical |

| [M-CH₂OH]•+ | [C₆H₂BrClF]•+ | 207 | Loss of the hydroxymethyl group |

| [M-Br]•+ | [C₇H₅ClFO]•+ | 159 | Loss of a bromine radical |

| [M-Cl]•+ | [C₇H₅BrFO]•+ | 203 | Loss of a chlorine radical |

This table represents a theoretical fragmentation pattern. Actual experimental results may vary.

Predicted Collision Cross Section (CCS) Measurements

Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. uni.lu These values, typically expressed in square angstroms (Ų), offer an additional physicochemical descriptor for the compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.92691 | 136.1 |

| [M+Na]⁺ | 260.90885 | 150.7 |

| [M-H]⁻ | 236.91235 | 140.7 |

| [M+NH₄]⁺ | 255.95345 | 158.4 |

| [M+K]⁺ | 276.88279 | 137.4 |

| [M+H-H₂O]⁺ | 220.91689 | 137.3 |

| [M+HCOO]⁻ | 282.91783 | 152.2 |

Data sourced from PubChem. uni.lu Predicted values are calculated using computational models and await experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice of this compound.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported to date. Were such a study to be conducted, it would yield critical insights into:

The conformation of the hydroxymethyl group relative to the substituted phenyl ring.

The planarity of the aromatic system.

The nature and geometry of intermolecular forces that govern the crystal packing, which can influence physical properties like melting point and solubility.

The presence of multiple halogen atoms (Br, Cl, F) and a hydroxyl group suggests the potential for a rich network of intermolecular interactions, including hydrogen bonds involving the -OH group and halogen bonds involving the bromine and chlorine atoms. A related structure, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, has been analyzed by X-ray diffraction, revealing intermolecular Br···Cl and Cl···Cl interactions that influence its crystal packing. researchgate.net A similar analysis of this compound would be invaluable for a complete understanding of its solid-state chemistry.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloro 6 Fluorophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (2-Bromo-4-chloro-6-fluorophenyl)methanol. These methods provide insights into the molecule's stability, reactivity, and geometric parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations would typically be employed to optimize the molecular geometry and predict various properties. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net The choice of basis set is also crucial; for instance, the 6-31+G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for molecules containing halogens. researchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Table 1: Representative Optimized Geometrical Parameters using DFT (Note: Data below is illustrative and based on analogous compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) to demonstrate expected output.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | C-C-Br | 121° |

| Bond Angle | C-C-Cl | 119° |

| Bond Angle | C-C-F | 118° |

| Bond Angle | C-C-C (aromatic) | 118° - 122° |

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are based on first principles without the use of empirical parameters. The HF method provides a foundational approximation of the molecular orbitals. researchgate.net While computationally less demanding than more advanced methods, it often serves as a starting point for more accurate calculations. MP2, a post-Hartree-Fock method, incorporates electron correlation to provide more precise results for energies and geometries. Comparing results from HF and DFT methods can offer a more comprehensive understanding of the electronic structure. researchgate.net For this compound, these methods would be used to corroborate the geometric parameters obtained from DFT and to calculate electronic energies.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.com For this compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative oxygen, fluorine, and chlorine atoms, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. scispace.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO would likely be localized on the phenyl ring and the oxygen atom, while the LUMO might be distributed over the aromatic ring and the halogen atoms.

Table 2: Representative FMO Energies and Properties (Note: Data below is illustrative and based on analogous compounds to demonstrate expected output.)

| Property | Method | Calculated Value |

| HOMO Energy | B3LYP/6-31+G(d,p) | -6.5 eV |

| LUMO Energy | B3LYP/6-31+G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-31+G(d,p) | 5.3 eV |

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable hydroxymethyl group (-CH2OH) necessitates a conformational analysis to identify the most stable spatial arrangement of the atoms. Potential Energy Surface (PES) mapping would be performed by systematically rotating the C-C and C-O bonds of the methanol (B129727) moiety and calculating the energy at each step. This analysis would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The results would be crucial for understanding the molecule's preferred shape and how its conformation might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method.

Similarly, the vibrational frequencies in the Infrared (IR) and Raman spectra can be calculated. researchgate.net These computed frequencies are often scaled by an empirical factor to better match experimental values. The analysis of these vibrational modes provides a detailed picture of the molecule's internal motions. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies (Note: Data below is illustrative and based on analogous compounds to demonstrate expected output.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) |

| O-H Stretch | ~3600 |

| C-H (aromatic) Stretch | ~3100 |

| C-C (aromatic) Stretch | ~1600, ~1450 |

| C-O Stretch | ~1050 |

| C-F Stretch | ~1200 |

| C-Cl Stretch | ~750 |

| C-Br Stretch | ~650 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Theoretical calculations are instrumental in exploring potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. Calculating the energy barrier (activation energy) associated with these transition states allows for the prediction of reaction rates and the determination of the most likely reaction mechanism. For example, the mechanism of oxidation of the methanol group or substitution reactions on the aromatic ring could be investigated using these computational techniques.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Detailed computational and theoretical studies focusing specifically on the intermolecular interactions of this compound are not available in the reviewed scientific literature. Consequently, quantitative data regarding the specific geometries and energies of hydrogen bonds, halogen bonds, and pi-stacking interactions for this compound cannot be provided.

A qualitative analysis based on the molecular structure suggests the potential for the following interactions:

Hydrogen Bonding: The presence of a hydroxyl group indicates that hydrogen bonding is a primary mode of intermolecular interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of molecular chains or networks.

Halogen Bonding: The bromine and chlorine substituents on the aromatic ring introduce the possibility of halogen bonding. These halogen atoms can interact with electronegative atoms, such as the oxygen of a neighboring molecule's hydroxyl group.

Pi-Stacking: The aromatic ring system allows for potential π-π stacking interactions between parallel-oriented phenyl rings of adjacent molecules.

To provide a detailed and accurate analysis, dedicated quantum chemical calculations, such as Density Functional Theory (DFT), or experimental methods like X-ray crystallography would be required. Such studies would elucidate the precise nature of the supramolecular assembly and provide quantitative data for the various intermolecular forces at play.

Applications of 2 Bromo 4 Chloro 6 Fluorophenyl Methanol in Complex Organic Synthesis

As a Versatile Building Block for Diverse Organic Scaffolds

Theoretically, the multiple reactive sites on (2-Bromo-4-chloro-6-fluorophenyl)methanol make it a potentially valuable building block. The bromine atom, typically the most reactive halogen in palladium-catalyzed cross-coupling reactions, could be selectively functionalized, followed by subsequent reactions at the chlorine or fluorine positions under different catalytic conditions. This sequential functionalization would allow for the controlled, stepwise construction of highly substituted, non-symmetrical biaryl compounds or other complex scaffolds. The benzylic alcohol provides a further point for diversification, enabling chain extension or the introduction of other functional groups.

Precursor in the Synthesis of Halogenated Heterocyclic Systems

Halogenated phenylmethanols are known precursors to a variety of heterocyclic systems. For instance, intramolecular cyclization reactions are a common strategy for forming fused ring systems. The this compound could be elaborated through the attachment of a suitable sidechain at the benzylic position, which could then undergo an intramolecular reaction with one of the halogenated positions on the aromatic ring to form a new heterocyclic ring. For example, conversion of the alcohol to an amine, followed by N-alkylation with a species containing a terminal alkyne, could set the stage for an intramolecular Sonogashira coupling to form a dihydroisoquinoline derivative. However, no specific examples of such transformations have been reported for this particular substrate.

Role in the Synthesis of Pharmacologically Relevant Chemical Intermediates

Given that many modern pharmaceuticals and agrochemicals contain polysubstituted aromatic rings, this compound is positioned as a plausible starting material for such compounds. The presence of multiple halogens can influence the pharmacokinetic properties of a molecule, including its metabolic stability and lipophilicity. Synthetic strategies could involve the conversion of the methanol (B129727) group to other functionalities, such as an amine or a ketone, which are common features in bioactive molecules. The halogenated phenyl ring would serve as a stable core to which other pharmacophoric groups could be attached. Despite this potential, the specific intermediates or active pharmaceutical ingredients derived from this compound are not detailed in the available scientific literature.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient methods for building molecular complexity in a single step. A molecule like this compound could potentially participate in such reactions. For example, the corresponding aldehyde, obtained by oxidation of the alcohol, could be a component in a Biginelli or Hantzsch-type reaction to form dihydropyrimidines or dihydropyridines, respectively. These heterocyclic cores are prevalent in many biologically active compounds. Similarly, a cascade reaction could be initiated at one of the reactive sites, with subsequent steps occurring in a pre-programmed manner to rapidly assemble a complex molecular structure. To date, no research has been published demonstrating the use of this compound in these types of reactions.

Environmental Chemical Research Pertaining to Halogenated Arylmethanols

Environmental Fate and Transformation Pathways in Natural Systems

The environmental fate of (2-Bromo-4-chloro-6-fluorophenyl)methanol is influenced by a combination of physical, chemical, and biological processes that determine its distribution, persistence, and transformation in various environmental compartments, including soil, water, and air. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly affects the compound's properties and, consequently, its environmental behavior.

Halogenated organic compounds are known for their resistance to degradation, which can lead to their accumulation in the environment. nih.gov The specific arrangement of a bromo, a chloro, and a fluoro substituent, along with the methanol (B129727) group, on the aromatic ring of this compound results in a complex molecule with unique physicochemical properties that govern its partitioning between air, water, and soil.

In aquatic environments, the compound's fate is influenced by factors such as water solubility, potential for volatilization, and susceptibility to biotic and abiotic degradation processes. mdpi.com Photochemical degradation is a likely important loss mechanism for many organic pollutants in surface waters. magtech.com.cn The absorption of sunlight can lead to direct photolysis or the formation of reactive oxygen species that can transform the molecule. mdpi.comresearchgate.net

In soil and sediment, adsorption to organic matter and clay particles can reduce the bioavailability of halogenated arylmethanols, potentially slowing down their degradation and facilitating their long-term persistence. mdpi.com The mobility of the compound in soil and its potential to leach into groundwater are also critical aspects of its environmental fate.

Microbial degradation is a primary process determining the fate of many organic pollutants. nih.gov The susceptibility of this compound to microbial attack is a key factor in its environmental persistence. Bacteria and fungi may possess enzymatic machinery capable of transforming this compound, as has been observed for other halogenated aromatics. nih.govnih.gov

The following table summarizes the key processes influencing the environmental fate of halogenated arylmethanols.

| Process | Description | Environmental Compartment(s) | Potential Impact on this compound |

| Adsorption/Desorption | Partitioning of the compound between the solid (soil, sediment) and liquid (water) phases. | Soil, Sediment, Water | Influences bioavailability and mobility. |

| Volatilization | Transfer of the compound from soil or water to the atmosphere. | Air, Water, Soil | Dependent on vapor pressure and Henry's Law constant. |

| Photodegradation | Degradation of the compound by sunlight. | Surface Water, Atmosphere | Can be a significant transformation pathway. magtech.com.cn |

| Biodegradation | Transformation of the compound by microorganisms. | Soil, Sediment, Water | A major pathway for the removal of organic pollutants. nih.gov |

| Leaching | Movement of the compound through the soil profile into groundwater. | Soil, Groundwater | A potential route for water contamination. |

Oxidative and Reductive Degradation Mechanisms of Aromatic Alcohols in Environmental Contexts

The degradation of this compound in the environment proceeds through various oxidative and reductive mechanisms, largely driven by microbial activity and abiotic factors. The presence of both electron-withdrawing halogen substituents and an electron-donating hydroxyl group on the aromatic ring influences the susceptibility of the molecule to different degradation pathways.

Oxidative Degradation:

Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds through oxidative pathways. nih.gov For aromatic alcohols, the initial step can involve the oxidation of the alcohol group to an aldehyde and subsequently to a carboxylic acid. nih.gov In the case of this compound, this would lead to the formation of 2-bromo-4-chloro-6-fluorobenzaldehyde (B1377220) and then 2-bromo-4-chloro-6-fluorobenzoic acid.

Following these initial transformations, the aromatic ring can be attacked by oxygenase enzymes, leading to the incorporation of hydroxyl groups and subsequent ring cleavage. nih.gov The presence of multiple halogen substituents can make the ring more resistant to electrophilic attack by oxygenases. However, microbial consortia have been shown to be effective in the degradation of complex halogenated compounds. nih.gov

Reductive Degradation:

Under anaerobic conditions, such as in saturated soils, sediments, and some groundwater environments, reductive degradation pathways become more significant. Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a key process in the anaerobic degradation of many halogenated compounds. For this compound, the bromine atom is generally the most susceptible to reductive dehalogenation, followed by chlorine, and then fluorine, which is the most resistant.

The following table outlines the potential initial degradation steps for this compound under different redox conditions.

| Condition | Primary Mechanism | Potential Initial Transformation Product(s) |

| Aerobic | Oxidative | 2-Bromo-4-chloro-6-fluorobenzaldehyde, 2-Bromo-4-chloro-6-fluorobenzoic acid |

| Anaerobic | Reductive | (4-Chloro-6-fluorophenyl)methanol, (2-Bromo-6-fluorophenyl)methanol |

Formation and Characterization of Environmental Transformation Products

As discussed in the previous section, initial oxidative degradation is likely to yield the corresponding benzaldehyde (B42025) and benzoic acid derivatives. Further microbial metabolism could lead to hydroxylated intermediates prior to aromatic ring cleavage.

Reductive dehalogenation would result in the formation of less halogenated phenylmethanols. For instance, the removal of the bromine atom would produce (4-chloro-6-fluorophenyl)methanol, while the removal of the chlorine atom would yield (2-bromo-6-fluorophenyl)methanol. The complete dehalogenation of the aromatic ring would ultimately lead to fluorophenylmethanol, chlorophenylmethanol, or bromophenylmethanol, and finally benzyl (B1604629) alcohol, which is more readily biodegradable. nih.gov

Photodegradation can also generate a range of transformation products. Reactions with photochemically produced reactive species like hydroxyl radicals can lead to the formation of hydroxylated and dehalogenated derivatives. mdpi.comresearchgate.netresearchgate.net

The characterization of these transformation products typically involves advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are capable of separating and identifying trace levels of these compounds in complex environmental matrices.

The table below lists some potential environmental transformation products of this compound.

| Parent Compound | Transformation Process | Potential Transformation Product |

| This compound | Oxidation | 2-Bromo-4-chloro-6-fluorobenzaldehyde |

| This compound | Oxidation | 2-Bromo-4-chloro-6-fluorobenzoic acid |

| This compound | Reductive Dehalogenation (debromination) | (4-Chloro-6-fluorophenyl)methanol |

| This compound | Reductive Dehalogenation (dechlorination) | (2-Bromo-6-fluorophenyl)methanol |

| This compound | Photodegradation | Hydroxylated and/or dehalogenated derivatives |

Methodologies for Trace Analysis and Monitoring in Environmental Matrices

The detection and quantification of this compound and its transformation products in environmental matrices such as water, soil, and sediment at trace levels require highly sensitive and selective analytical methodologies. mdpi.comresearchgate.net The complexity of these matrices necessitates extensive sample preparation to isolate and preconcentrate the target analytes before instrumental analysis. ub.edu

Sample Preparation:

For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE is often preferred due to its lower solvent consumption and higher sample throughput.

For solid matrices like soil and sediment, extraction methods such as Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction are employed. ub.edu These techniques are typically followed by a clean-up step to remove interfering co-extracted matrix components.

Instrumental Analysis:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques used for the analysis of halogenated organic compounds. researchgate.netalliedacademies.org

Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Electron capture detectors (ECD) are also highly sensitive to halogenated compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), is well-suited for the analysis of less volatile and more polar compounds, including many transformation products of halogenated arylmethanols.

The choice of the analytical method depends on the specific properties of the target analytes and the complexity of the environmental matrix. The development of robust and reliable analytical methods is essential for monitoring the environmental occurrence and fate of this compound and for assessing its potential risks to ecosystems and human health.

The following table provides an overview of analytical methodologies for the trace analysis of halogenated arylmethanols.

| Analytical Step | Technique | Description |

| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution with a small volume of solvent. |

| Sample Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures to increase efficiency. |

| Separation | Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase. |

| Separation | High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile and polar compounds in a liquid mobile phase. |

| Detection | Mass Spectrometry (MS) | Identification and quantification of compounds based on their mass-to-charge ratio. |

| Detection | Electron Capture Detector (ECD) | A highly sensitive detector for electrophilic compounds, such as those containing halogens. |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. mdpi.com Future research will likely focus on greener routes to (2-Bromo-4-chloro-6-fluorophenyl)methanol and its derivatives, moving away from traditional methods that may involve harsh conditions or generate significant waste.

Key areas of exploration could include:

Catalytic Aerobic Oxidation: The selective oxidation of the corresponding toluene (B28343) derivative using air as a green oxidant, catalyzed by transition metals, presents a sustainable alternative to stoichiometric oxidants. mdpi.com Research into novel catalysts that can achieve high selectivity and conversion under mild conditions will be crucial.

Biocatalysis: The use of enzymes or whole-cell systems for the hydroxylation of the precursor molecule could offer a highly selective and environmentally friendly synthetic route.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity. mdpi.com

Solvent-Free or Green Solvent Reactions: Exploring solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents can significantly reduce the environmental impact of the synthesis. mdpi.commdpi.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Aerobic Oxidation | Use of air as a green oxidant, high atom economy. | Development of highly selective and efficient catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes or microorganisms. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Solvent-Free/Green Solvents | Reduced environmental impact and waste generation. | Exploration of suitable reaction conditions and solvent systems. |

Exploration of Novel Reactivity and Catalysis with this compound

The distinct electronic and steric properties imparted by the three different halogen substituents, along with the reactive hydroxymethyl group, make this compound an intriguing substrate for exploring novel chemical transformations and catalytic applications.

Future research could delve into:

Selective Cross-Coupling Reactions: The presence of bromo, chloro, and fluoro substituents offers opportunities for regioselective functionalization. Given the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions (C-Br > C-Cl > C-F), this molecule can serve as a platform for sequential cross-coupling reactions to introduce diverse functionalities. nih.govresearchgate.net